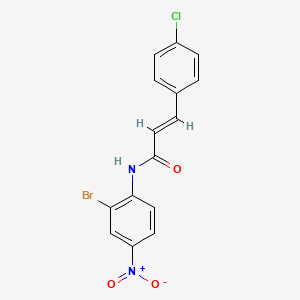![molecular formula C7H10N4O3S2 B5314650 N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5314650.png)
N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide, also known as ATS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ATS is a thiadiazole derivative that has been synthesized using various methods. Its unique chemical structure has led to its use in scientific research, particularly in the field of biochemistry.
Mécanisme D'action
The mechanism of action of N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide is not fully understood. It is believed to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the pH of cancer cells, leading to apoptosis. N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It has also been shown to have low toxicity in vitro and in vivo. However, one limitation of N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide is its solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in vivo and to identify the mechanisms underlying its anticancer effects. N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide also has potential applications in the treatment of other diseases, such as glaucoma and epilepsy. Further research is needed to determine its efficacy in these areas. In addition, N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has potential applications in the field of materials science, particularly in the synthesis of new materials with unique properties.
Méthodes De Synthèse
The synthesis of N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide can be achieved using various methods, including the reaction of allylamine with chlorosulfonic acid to form N-(allylsulfamoyl) allylamine. This intermediate is then reacted with thiosemicarbazide to form the desired product, N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide. Another method involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with acetic anhydride to form N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide.
Applications De Recherche Scientifique
N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has been used in various scientific research applications, particularly in the field of biochemistry. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in regulating acid-base balance in the body. N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has also been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-[5-(prop-2-enylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3S2/c1-3-4-8-16(13,14)7-11-10-6(15-7)9-5(2)12/h3,8H,1,4H2,2H3,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGVAGPEYDIGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyano-2-methyl-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5314574.png)

![[4-(2-phenylethyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol](/img/structure/B5314583.png)
![N-[3-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5314597.png)
![ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B5314606.png)


![N-[(5-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5314622.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5314637.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5314656.png)

![N-[1-(2,4-dimethylphenyl)ethyl]-3-fluorobenzamide](/img/structure/B5314667.png)

![1-({5-[(3-acetylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-N-methylpyrrolidine-3-carboxamide](/img/structure/B5314686.png)